molecular formula C21H24N2O2 B4750661 N-{2-methyl-5-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzamide

N-{2-methyl-5-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzamide

Cat. No.: B4750661
M. Wt: 336.4 g/mol
InChI Key: DAFGBKYMYATSHH-UHFFFAOYSA-N
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Description

N-{2-methyl-5-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzamide is a complex organic compound that features a benzamide core with a piperidine moiety

Properties

IUPAC Name

N-[2-methyl-5-(4-methylpiperidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-15-10-12-23(13-11-15)21(25)18-9-8-16(2)19(14-18)22-20(24)17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFGBKYMYATSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-methyl-5-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting 2-methyl-5-aminobenzoic acid with benzoyl chloride under basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where 4-methylpiperidine reacts with the benzamide intermediate in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{2-methyl-5-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring and the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-methyl-5-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism by which N-{2-methyl-5-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzamide exerts its effects involves binding to specific molecular targets. This binding can inhibit or activate certain pathways, leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-methyl-5-[(4-methylpiperidin-1-yl)carbonyl]phenyl}acetamide
  • N-{2-methyl-5-[(4-methylpiperidin-1-yl)carbonyl]phenyl}propionamide

Uniqueness

N-{2-methyl-5-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzamide core with a piperidine moiety makes it particularly interesting for medicinal chemistry applications, as it can interact with a variety of biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{2-methyl-5-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzamide
Reactant of Route 2
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N-{2-methyl-5-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzamide

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